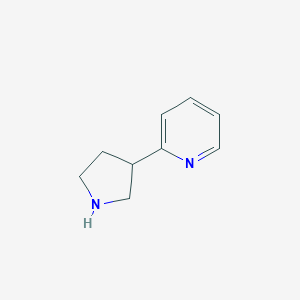

2-Pyrrolidin-3-ylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXABSODTGKUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407522 | |

| Record name | 2-Pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-45-1 | |

| Record name | 2-Pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Pyrrolidin-3-ylpyridine: An In-depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic routes for obtaining 2-pyrrolidin-3-ylpyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The guide delves into various synthetic strategies, elucidating the underlying chemical principles and offering practical, field-proven insights into experimental choices. Detailed protocols, mechanistic diagrams, and comparative data tables are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyrrolidine ring with a pyridine moiety in this compound creates a unique three-dimensional structure that has proven to be a valuable pharmacophore in the development of novel therapeutics.[1] The saturated pyrrolidine ring offers stereochemical diversity, allowing for fine-tuning of interactions with biological targets, while the pyridine ring provides aromaticity and potential for various functionalization. This structural combination has been particularly impactful in the field of neuroscience, where derivatives have been investigated for their potential to modulate neurotransmitter systems and treat neurological disorders. The pyrrolidine motif is a common feature in a multitude of FDA-approved drugs, underscoring its importance in modern medicinal chemistry.

This guide will provide a detailed overview of the primary synthetic strategies for accessing this compound, focusing on the chemical logic behind each approach and providing actionable experimental details.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical disconnections, leading to a few primary synthetic strategies. The core challenge lies in the controlled formation of the C-C bond between the pyridine and pyrrolidine rings and the subsequent construction or modification of the pyrrolidine ring.

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy1 [label="Strategy 1: Pyrrolidine Ring Formation"]; Strategy2 [label="Strategy 2: Pyridine Ring Functionalization"]; Strategy3 [label="Strategy 3: Debenzylation of Protected Precursor"];

Target -> Strategy1 [label="C-N bond disconnection"]; Target -> Strategy2 [label="C-C bond disconnection"]; Target -> Strategy3 [label="N-deprotection"];

{rank=same; Strategy1; Strategy2; Strategy3;} }

Retrosynthetic approaches to this compound.The most common and practical synthetic routes can be broadly categorized as:

-

Route 1: Catalytic Hydrogenation of a Pyrrole Precursor. This approach involves the synthesis of a 3-(pyridin-2-yl)-1H-pyrrole intermediate followed by the reduction of the pyrrole ring to the desired pyrrolidine.

-

Route 2: Construction from a Pre-functionalized Pyrrolidinone. This strategy utilizes a commercially available or readily synthesized pyrrolidinone as a scaffold to introduce the pyridine moiety.

-

Route 3: Debenzylation of an N-Protected Pyrrolidine. A common final step in many syntheses involves the removal of a protecting group, typically a benzyl group, from the pyrrolidine nitrogen to yield the free amine.

Synthetic Route 1: Catalytic Hydrogenation of 3-(Pyridin-2-yl)-1H-pyrrole

This route offers a straightforward approach to the target molecule, leveraging the well-established chemistry of pyrrole synthesis and its subsequent reduction.

Synthesis of the Pyrrole Precursor

The key intermediate, 3-(pyridin-2-yl)-1H-pyrrole, can be synthesized via several methods. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Catalytic Hydrogenation

The reduction of the pyrrole ring to a pyrrolidine can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure complete saturation of the pyrrole ring without affecting the pyridine ring.

Start [label="3-(Pyridin-2-yl)-1H-pyrrole"]; Reaction [label="Catalytic Hydrogenation\n(e.g., Rh/C, H2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Product; }

Workflow for the catalytic hydrogenation route.Experimental Protocol: Catalytic Hydrogenation of 3-(Pyridin-2-yl)-1H-pyrrole

A solution of 3-(pyridin-2-yl)-1H-pyrrole in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure reactor. A catalytic amount of a noble metal catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), is added. The reactor is then purged with hydrogen gas and pressurized. The reaction is typically stirred at an elevated temperature and pressure until the consumption of hydrogen ceases. After cooling and venting the reactor, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified by column chromatography or distillation.

Causality Behind Experimental Choices:

-

Catalyst: Rhodium and ruthenium catalysts are often preferred over palladium for the hydrogenation of pyrroles as they are generally more effective for the reduction of electron-rich aromatic systems and are less likely to cause hydrogenolysis of the C-N bonds in the pyrrolidine ring.

-

Solvent: Protic solvents like methanol or ethanol are commonly used as they can help to protonate the pyrrole ring, facilitating its reduction.

-

Pressure and Temperature: Higher pressures and temperatures are often required to overcome the aromatic stability of the pyrrole ring and achieve complete saturation.

Synthetic Route 2: Synthesis from a Pyrrolidinone Precursor

This approach builds the target molecule by modifying a pre-existing pyrrolidine ring, often starting from a commercially available pyrrolidinone derivative.

Introduction of the Pyridine Moiety

A key step in this route is the formation of the carbon-carbon bond between the pyrrolidinone and the pyridine ring. This can be achieved through various cross-coupling reactions or by the addition of a pyridyl organometallic reagent to an electrophilic pyrrolidine derivative.

Example: Grignard Reaction with a Pyrrolidinone Derivative

A pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide, can be added to an N-protected 3-pyrrolidinone. The resulting tertiary alcohol can then be dehydrated and the double bond reduced to afford the 3-(pyridin-2-yl)pyrrolidine skeleton.

Start [label="N-Boc-3-pyrrolidinone"]; Step1 [label="1. 2-Pyridylmagnesium bromide\n2. H3O+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="N-Boc-3-hydroxy-3-(pyridin-2-yl)pyrrolidine"]; Step2 [label="Dehydration & Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="N-Boc-2-pyrrolidin-3-ylpyridine"]; Step3 [label="Deprotection (e.g., TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product; }

Synthesis via a Grignard reaction with a pyrrolidinone.Synthetic Route 3: Debenzylation of N-Benzyl-2-(pyrrolidin-3-yl)pyridine

The use of a benzyl protecting group for the pyrrolidine nitrogen is a common strategy in the synthesis of this compound. The final step of the synthesis is the removal of this protecting group.

Synthesis of the N-Benzyl Precursor

The precursor, N-benzyl-2-(pyrrolidin-3-yl)pyridine, can be synthesized through various methods, including those described in the previous sections, starting with N-benzyl-3-pyrrolidinone.

Debenzylation

The removal of the N-benzyl group is typically achieved by catalytic transfer hydrogenation or hydrogenolysis.

Experimental Protocol: Debenzylation of N-Benzyl-2-(pyrrolidin-3-yl)pyridine

To a solution of 2-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine in methanol is added a catalytic amount of palladium on charcoal (10% Pd/C). A hydrogen source, such as ammonium formate or hydrogen gas, is then introduced. The reaction mixture is heated to reflux or stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on charcoal is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl groups.

-

Hydrogen Source: Ammonium formate is a convenient and safe alternative to using hydrogen gas, as it decomposes in situ to produce hydrogen. Hydrogen gas at atmospheric or slightly elevated pressure is also effective.

-

Solvent: Methanol is a good solvent for both the starting material and the reagents and is compatible with the reaction conditions.

| Parameter | Catalytic Transfer Hydrogenation | Hydrogenolysis (H2 gas) |

| Hydrogen Source | Ammonium Formate | Hydrogen Gas |

| Catalyst | 10% Pd/C | 10% Pd/C |

| Solvent | Methanol | Methanol |

| Temperature | Reflux | Room Temperature to 50 °C |

| Pressure | Atmospheric | 1-5 atm |

| Typical Yield | 70-85% | 75-95% |

Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of great interest for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. Chiral resolution of the racemic mixture or asymmetric synthesis are the two main approaches.

Asymmetric synthesis can be achieved by using a chiral starting material, such as L-proline or a derivative, or by employing a chiral catalyst or auxiliary in one of the key bond-forming steps. For instance, a chiral auxiliary on the pyrrolidine nitrogen can direct the stereoselective addition of a pyridyl nucleophile.

Characterization Data

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 4.0 Hz, 1H), 7.65 (td, J = 7.7, 1.8 Hz, 1H), 7.20 (d, J = 7.9 Hz, 1H), 7.12 (dd, J = 7.4, 4.9 Hz, 1H), 3.70-3.60 (m, 1H), 3.30-3.15 (m, 2H), 3.05-2.95 (m, 1H), 2.85 (br s, 1H), 2.25-2.15 (m, 1H), 2.00-1.90 (m, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.2, 149.2, 136.5, 122.9, 121.3, 52.1, 46.5, 45.8, 33.7.

-

Mass Spectrometry (ESI-MS): m/z 149.1 [M+H]⁺.[2]

Conclusion

The synthesis of this compound can be accomplished through several effective strategies, each with its own advantages and considerations. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control. The methods outlined in this guide, from the catalytic hydrogenation of a pyrrole precursor to the functionalization of a pyrrolidinone and the final deprotection of a protected intermediate, provide a robust toolkit for chemists working in drug discovery and development. A thorough understanding of the underlying chemical principles and experimental nuances is paramount to achieving efficient and reproducible syntheses of this valuable heterocyclic scaffold.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate.

- 2-(Pyrrolidin-3-yl)pyridine. PubChem.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.

Sources

2-Pyrrolidin-3-ylpyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Pyrrolidin-3-ylpyridine

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document emphasizes the integration of various spectroscopic techniques to unambiguously confirm the molecular structure of this important synthetic building block.

Introduction and Synthetic Context

This compound, with the molecular formula C₉H₁₂N₂, is a colorless to pale yellow liquid.[1] Its structure, featuring a pyrrolidine ring attached to a pyridine moiety, makes it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1]

A plausible and documented synthetic route for this compound involves the debenzylation of a protected precursor, 2-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine.[2] This reaction is typically achieved through catalytic transfer hydrogenation, using a palladium on charcoal catalyst and a hydrogen donor like ammonium formate.

Understanding the synthetic pathway is crucial for the analytical chemist, as it provides insights into potential impurities that may be present in the final product. These can include unreacted starting materials, the N-benzyl precursor, or byproducts from the reaction, such as benzyl alcohol. A thorough structural elucidation must therefore not only confirm the desired product but also rule out or identify these potential contaminants.

The Analytical Workflow: A Multi-faceted Approach

The definitive confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle. The workflow for the elucidation of this compound is a classic example of this synergistic approach.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to also confirm its elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: The sample is introduced into an electron ionization mass spectrometer.

-

Analysis: The instrument is set to a standard electron energy of 70 eV to induce fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation

| Feature | Predicted Value (m/z) | Interpretation |

| Molecular Ion (M⁺) | 148.1000 | Corresponds to the molecular formula C₉H₁₂N₂. |

| Fragment 1 | 119 | Loss of an ethylene molecule (C₂H₄) from the pyrrolidine ring. |

| Fragment 2 | 93 | Loss of the pyrrolidinyl radical (C₄H₇N). |

| Fragment 3 | 78 | Represents the pyridine radical cation. |

The presence of the molecular ion at m/z 148 confirms the molecular weight of the compound. The fragmentation pattern, with characteristic losses from the pyrrolidine ring and the presence of a pyridine fragment, provides strong evidence for the proposed structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

-

Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Data Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300 | N-H stretch | Indicates the presence of a secondary amine. |

| 3100-3000 | C-H stretch (aromatic) | Confirms the presence of the pyridine ring. |

| 2950-2850 | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the pyrrolidine ring. |

| 1600, 1580, 1470, 1430 | C=C and C=N stretching | Characteristic of the pyridine ring system. |

| 1150 | C-N stretch (aliphatic amine) | Supports the presence of the pyrrolidine moiety. |

The FTIR spectrum provides crucial information about the functional groups present, most notably the secondary amine of the pyrrolidine ring and the aromatic system of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H and ¹³C) and 2D NMR experiments are used to piece together the connectivity of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: ¹H, ¹³C, and 2D NMR spectra (such as COSY and HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to determine the structure.

¹H NMR Data Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | ddd | 1H | Pyridine H6' |

| 7.65 | td | 1H | Pyridine H4' |

| 7.15 | d | 1H | Pyridine H3' |

| 7.10 | ddd | 1H | Pyridine H5' |

| 3.80 | m | 1H | Pyrrolidine H3 |

| 3.40 | m | 1H | Pyrrolidine H5a |

| 3.25 | m | 1H | Pyrrolidine H2a |

| 3.10 | m | 1H | Pyrrolidine H5b |

| 2.95 | m | 1H | Pyrrolidine H2b |

| 2.20 | m | 1H | Pyrrolidine H4a |

| 2.05 | m | 1H | Pyrrolidine H4b |

| 1.90 | br s | 1H | Pyrrolidine NH |

¹³C NMR Data Interpretation (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 160.0 | Pyridine C2' |

| 149.5 | Pyridine C6' |

| 136.5 | Pyridine C4' |

| 123.0 | Pyridine C3' |

| 121.5 | Pyridine C5' |

| 52.0 | Pyrrolidine C2 |

| 46.0 | Pyrrolidine C5 |

| 40.0 | Pyrrolidine C3 |

| 32.0 | Pyrrolidine C4 |

2D NMR for Connectivity Confirmation

To definitively link the proton and carbon signals and establish the connectivity between adjacent protons, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. The expected COSY correlations would confirm the proton assignments within the pyridine and pyrrolidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Conclusion: A Confirmed Structure

The convergence of data from mass spectrometry, FTIR, and a suite of NMR experiments provides irrefutable evidence for the structure of this compound. The molecular formula is confirmed by HRMS, the key functional groups are identified by FTIR, and the precise connectivity of the atoms is established through ¹H, ¹³C, and 2D NMR. This systematic and multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for any compound intended for use in drug discovery and development.

References

- PrepChem. Synthesis of 2-(3-Pyrrolidinyl)pyridine. [Link]

- Chem-Impex. This compound. [Link]

- PubChem. 2-(Pyrrolidin-3-yl)pyridine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyrrolidin-3-ylpyridine (Nornicotine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyrrolidin-3-ylpyridine, a chiral alkaloid commonly known as nornicotine. As a primary metabolite of nicotine and a significant tobacco alkaloid, nornicotine's properties are of substantial interest in pharmacology, toxicology, and medicinal chemistry.[1][2][3] This document details its molecular structure, key physicochemical parameters such as pKa, logP, and solubility, and provides standardized, field-proven protocols for their experimental determination. The synthesis of this information aims to equip researchers and drug development professionals with the foundational data and methodologies necessary to investigate and leverage the therapeutic or toxicological profile of this important molecule.

Introduction: The Significance of the Nornicotine Scaffold

This compound, or nornicotine, is a pyridine alkaloid structurally similar to nicotine but lacking the N-methyl group on the pyrrolidine ring.[1] It exists as two enantiomers, (S)- and (R)-nornicotine, with the (S)-enantiomer being the more prevalent form in nature, particularly in tobacco plants.[4] Nornicotine is not only a constituent of tobacco but also a major metabolite of nicotine in humans, formed via N-demethylation, a reaction primarily catalyzed by liver enzymes.[2][5]

The significance of nornicotine in drug development stems from several key aspects:

-

Pharmacological Activity : It is a potent agonist of nicotinic acetylcholine receptors (nAChRs), similar to nicotine, and influences the release of neurotransmitters like dopamine.[1][3][6] Research indicates that the (S)- and (R)-enantiomers can have different pharmacological and toxicological profiles, with the (S)-enantiomer potentially offering analgesic properties with fewer side effects.[1]

-

Metabolic Precursor : Nornicotine is a direct precursor to the potent, tobacco-specific carcinogen N'-nitrosonornicotine (NNN), which is formed during the curing of tobacco and can also be formed endogenously.[1][7]

-

Unique Pharmacokinetics : Compared to nicotine, nornicotine exhibits a distinct pharmacokinetic profile which may offer therapeutic advantages.[1]

Understanding the fundamental physicochemical properties of nornicotine is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, designing derivatives with improved therapeutic indices, and assessing its toxicological impact.

Molecular Structure and Stereochemistry

Nornicotine is a diprotic base, containing two nitrogen atoms capable of accepting a proton: one on the pyridine ring and one on the pyrrolidine ring. Its chirality arises from the stereocenter at the 2-position of the pyrrolidine ring.

-

IUPAC Name : 3-((2S)-pyrrolidin-2-yl)pyridine for the (S)-enantiomer.[1]

-

Molecular Formula : C₉H₁₂N₂[1]

-

Molecular Weight : 148.21 g/mol

The distinct three-dimensional arrangements of the (S)- and (R)-enantiomers are critical as they dictate the molecule's interaction with chiral biological targets like nAChRs.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of nornicotine. These values are crucial for developing pharmacokinetic models and designing formulation strategies.

| Property | Value | Source(s) |

| pKa (Strongest Basic) | 10.21 (Pyrrolidine N) | [8] |

| pKa (Second Basic) | 5.25 (Pyridine N, estimated) | [1] |

| logP (n-octanol/water) | 0.17 | [1][9] |

| Aqueous Solubility | Miscible / 20 mg/mL | [1][10] |

| Boiling Point | 260-270 °C | [1][9] |

| Melting Point (Racemate) | 235 °C | |

| Polar Surface Area (PSA) | 24.92 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Physical Form | Hygroscopic, viscous liquid; pale yellow to brown | [1][11][12] |

Note: pKa values dictate the ionization state of a molecule at a given pH. With two basic centers, nornicotine will exist as a dication at low pH, a monocation at physiological pH, and a neutral species at high pH. This behavior profoundly impacts its solubility, membrane permeability, and receptor binding.

Experimental Determination Protocols

Accurate experimental determination of physicochemical properties is a cornerstone of drug discovery. The following sections provide robust, standardized protocols for measuring the pKa, logP, and thermodynamic solubility of this compound.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a high-precision technique for determining pKa values.[13] It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[14] For a diprotic base like nornicotine, two inflection points will be observed on the titration curve, corresponding to its two pKa values.

Methodology:

-

System Calibration : Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Sample Preparation :

-

Accurately weigh and dissolve a sufficient quantity of nornicotine in deionized, carbonate-free water to achieve a final concentration of approximately 1-10 mM.[13][14]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[14]

-

-

Titration Setup :

-

Place the sample solution in a jacketed reaction vessel on a magnetic stirrer to ensure homogeneity.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially for higher pKa values.[13][14]

-

-

Titration Procedure :

-

As nornicotine is a base, the titrant will be a standardized strong acid (e.g., 0.1 M Hydrochloric Acid, HCl).[15]

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points on the original titration curve.[14]

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: logP Determination by the Shake-Flask Method (OECD 107)

Causality: The partition coefficient (logP) quantifies a molecule's lipophilicity by measuring its distribution ratio between two immiscible phases, typically n-octanol and water.[16][17] The shake-flask method is the gold standard for logP determination.[18][19] Because nornicotine is an ionizable compound, its distribution is pH-dependent. The true logP refers to the partition of the neutral species. Therefore, the aqueous phase must be buffered to a pH at least 2 units above the highest pKa (pKa ≈ 10.21) to ensure the compound is >99% in its neutral, non-ionized form.[19]

Methodology:

-

Phase Preparation :

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.

-

Prepare a phosphate or borate buffer at a pH of ~12.2 to ensure nornicotine is in its neutral form.[19]

-

-

Sample Preparation :

-

Prepare a stock solution of nornicotine in the pre-saturated n-octanol. The final concentration should not exceed 0.01 M.[16]

-

-

Partitioning :

-

In a suitable vessel (e.g., a glass centrifuge tube), combine the n-octanol stock solution and the pre-saturated aqueous buffer. Perform the experiment with at least two different volume ratios (e.g., 1:1, 2:1 octanol:water).

-

Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (e.g., 24 hours of shaking).[20]

-

-

Phase Separation :

-

Quantification :

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of nornicotine in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase.

-

-

Calculation :

-

The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Nornicotine]octanol / [Nornicotine]water.

-

The final value is expressed as its base-10 logarithm: logP = log₁₀(P).

-

The results from the different volume ratios should agree within ± 0.3 log units.[20]

-

Caption: OECD 107 Shake-Flask method workflow for logP determination.

Protocol 3: Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility is the true equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid form.[21][22][23] This is a critical parameter for predicting oral absorption and ensuring valid results in biological assays. The shake-flask method is a reliable approach to measure this value.[24]

Methodology:

-

Medium Preparation : Prepare the relevant aqueous medium (e.g., 0.1 M phosphate buffer, pH 7.4) to mimic physiological conditions.[21]

-

Sample Preparation :

-

Add an excess amount of solid nornicotine (e.g., 1 mg) to a glass vial.[21] The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase was achieved.

-

Add a precise volume of the prepared aqueous buffer (e.g., 1 mL) to the vial.[21]

-

-

Equilibration :

-

Separation and Sampling :

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the solid from the saturated solution by filtration (using a low-binding filter, e.g., PVDF) or high-speed centrifugation.

-

-

Quantification :

-

Take a precise aliquot of the clear, saturated filtrate.

-

Dilute the sample appropriately into a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Quantify the concentration of dissolved nornicotine using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

-

Data Reporting : Report the final solubility in units of µg/mL or mM.

Implications for Drug Development

The physicochemical properties of nornicotine directly inform its potential as a drug candidate or a lead scaffold.

-

Ionization (pKa) : With a pKa of ~10.2 for the pyrrolidine nitrogen, nornicotine will be predominantly protonated (>99%) at physiological pH (~7.4). This positive charge generally increases aqueous solubility but can hinder passive diffusion across biological membranes like the blood-brain barrier.

-

Lipophilicity (logP) : A logP of 0.17 indicates that the neutral form of nornicotine is relatively hydrophilic.[1] This low lipophilicity, combined with its ionization state, suggests that its distribution will be highly dependent on pH gradients and transporter proteins.

-

Solubility : Its high miscibility in water is advantageous for creating aqueous formulations.[1] However, this property, linked to its ionization, must be balanced against the need for membrane permeability for oral bioavailability and CNS penetration.

Collectively, these properties suggest that while nornicotine itself has challenges related to membrane passage due to its high degree of ionization, its scaffold is a valuable starting point. Medicinal chemists can modify the structure to modulate pKa and increase lipophilicity to optimize the ADME profile for specific therapeutic targets.

Conclusion

This compound (nornicotine) is a pharmacologically active molecule with a well-defined set of physicochemical properties that govern its biological behavior. Its diprotic basic nature, moderate hydrophilicity, and high aqueous solubility are defining features. This guide has provided a consolidated source of these core properties and detailed robust, standard-operating-procedures for their experimental validation. A thorough understanding and application of this knowledge are essential for any researcher or drug development professional working with nornicotine or its derivatives, enabling more rational drug design and a clearer interpretation of pharmacological and toxicological data.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 91462, Nornicotine.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Human Metabolome Database. (n.d.). Showing metabocard for Nornicotine (HMDB0001126).

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Human Metabolome Database. (n.d.). Showing metabocard for Norcotinine (HMDB0001297).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.

- Avdovic, E. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 15-26.

- BioDuro. (n.d.). ADME Solubility Assay.

- OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

- SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.

- ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).

- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.

- Wikipedia. (n.d.). N-Nitrosonornicotine.

- WhyQuit. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- AERU, University of Hertfordshire. (n.d.). Nornicotine.

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- ResearchGate. (n.d.). Metabolism of nornicotine, anabasine, and N-methylanabasine.

- Scilit. (n.d.). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO.

- PubMed. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 412, 3-(Pyrrolidin-2-yl)pyridine.

- NIST. (n.d.). Nornicotine.

- Wikipedia. (n.d.). Nornicotine.

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nornicotine [sitem.herts.ac.uk]

- 5. scilit.com [scilit.com]

- 6. Nornicotine - Wikipedia [en.wikipedia.org]

- 7. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 8. hmdb.ca [hmdb.ca]

- 9. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ≥98% (TLC), Nicotinic acetylcholine receptor agonist, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NORNICOTINE, DL-(RG) | 494-97-3 [chemicalbook.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. oecd.org [oecd.org]

- 19. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 20. oecd.org [oecd.org]

- 21. In-vitro Thermodynamic Solubility [protocols.io]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. evotec.com [evotec.com]

- 24. enamine.net [enamine.net]

2-Pyrrolidin-3-ylpyridine CAS number and identifiers

An In-Depth Technical Guide to 2-Pyrrolidin-3-ylpyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Possessing a unique structural combination of a pyridine ring and a pyrrolidine moiety, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This document details its chemical identifiers, physicochemical properties, proposed synthetic strategies, and analytical characterization methods. Furthermore, it explores the compound's primary application as a scaffold for nicotinic acetylcholine receptor (nAChR) modulators and outlines the essential safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel nitrogen-containing heterocyclic compounds.

Chemical Identity and Identifiers

This compound is a distinct chemical entity with a specific connectivity between its two heterocyclic rings. It is crucial to distinguish it from its structural isomers, such as 3-(Pyrrolidin-2-yl)pyridine (nornicotine), which may exhibit different pharmacological and toxicological profiles. The definitive identifiers for this compound are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 150281-45-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₂N₂ | [1][2] |

| Molecular Weight | 148.21 g/mol | [1] |

| PubChem CID | 5013938 | [1][2] |

| MDL Number | MFCD01862539 | [1] |

| InChI | InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | [2] |

| InChIKey | STXABSODTGKUAK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1CNCC1C2=CC=CC=N2 | [2] |

For comparative purposes, the identifiers for the common isomer, nornicotine, are provided in Table 2.

Table 2: Identifiers for the Isomer 3-(Pyrrolidin-2-yl)pyridine (Nornicotine)

| Identifier | Value | Source |

| CAS Number | 5746-86-1 (racemate) | [3] |

| (S)-Enantiomer CAS | 494-97-3 | [4][5][6] |

| IUPAC Name | 3-pyrrolidin-2-ylpyridine | [3] |

| Molecular Formula | C₉H₁₂N₂ | [3][4][5] |

| Molecular Weight | 148.20 g/mol | [3] |

| PubChem CID | 412 | [3] |

Physicochemical and Pharmacological Properties

The physical state and storage requirements are critical for maintaining the integrity of the compound. Its structural similarity to known nicotinic agonists provides a strong basis for its presumed pharmacological role.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to clear yellow liquid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

The pyrrolidine and pyridine motifs are foundational scaffolds in medicinal chemistry.[7][8][9] The saturated, sp³-hybridized pyrrolidine ring imparts three-dimensionality, which can enhance binding selectivity and improve physicochemical properties like solubility compared to flat aromatic systems.[7][8] The pyridine ring is a common feature in drugs targeting the central nervous system and can participate in crucial hydrogen bonding interactions with biological targets.[10][11]

Rationale for Synthesis and Experimental Workflow

Expert Insight: A plausible synthetic strategy would involve the coupling of a suitably protected pyrrolidine derivative, activated at the 3-position, with a pyridine derivative. For instance, a protected 3-halopyrrolidine could be coupled with a 2-lithiated or 2-Grignard pyridine reagent. Alternatively, a nucleophilic pyrrolidine precursor could be added to an activated pyridine ring. The choice of protecting groups for the pyrrolidine nitrogen is critical to prevent side reactions and would be selected based on compatibility with the coupling reaction conditions.

Below is a generalized workflow illustrating this synthetic logic.

Analytical Characterization

To confirm the identity and purity of this compound, a suite of standard analytical techniques would be employed. The expected results are based on the compound's known molecular structure.

Table 4: Expected Analytical Signatures

| Technique | Expected Observations |

| ¹H NMR | - Pyridine Ring Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).- Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm), corresponding to the CH and CH₂ groups. |

| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (~120-150 ppm).- Pyrrolidine Carbons: Signals in the aliphatic region (~25-60 ppm). |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 148.1000 (for C₉H₁₂N₂).[2] Fragmentation patterns would involve cleavage of the pyrrolidine ring or the bond connecting the two rings. |

| Purity Analysis (NMR/GC-MS) | A purity of ≥95% is typically required for research applications.[1] |

Self-Validation: The combination of these techniques provides a self-validating system. Mass spectrometry confirms the correct molecular weight, while ¹H and ¹³C NMR confirm the specific arrangement of atoms and the ratio of protons, ensuring the correct isomer has been synthesized and is of high purity.

Applications in Drug Development: A Nicotinic Acetylcholine Receptor (nAChR) Scaffold

The primary value of this compound lies in its application as a key intermediate and structural scaffold in pharmaceutical research, particularly in neuroscience.[1] Its structure is a bioisostere of nicotine, the prototypical agonist for nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[12][13] These receptors are pentameric proteins composed of five subunits arranged around a central ion pore.[14][15] In mammals, there are numerous nAChR subunits (e.g., α2–α7, α9, α10, and β2–β4) that combine in various stoichiometries to form a diverse family of receptor subtypes with distinct pharmacological properties.[14][15][16] The predominant subtypes in the brain are the α4β2* and α7 receptors.[15]

The binding of an agonist like acetylcholine (ACh) or nicotine to the interface between subunits stabilizes the channel's open state.[12][13][16] This allows the influx of cations (Na⁺, K⁺, and in some cases Ca²⁺), leading to depolarization of the neuron and subsequent downstream signaling.[12][13]

Compounds based on the this compound scaffold are designed to mimic this action, acting as agonists or partial agonists at specific nAChR subtypes. Modulating these receptors is a key therapeutic strategy for neurological and psychiatric conditions, including Alzheimer's disease, nicotine dependence, depression, and anxiety.[1][12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 乙酰胆碱受体(烟碱型) [sigmaaldrich.com]

- 16. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Forging the Core of Neuromodulators: A Technical Guide to Novel Synthetic Routes for 2-Pyrrolidin-3-ylpyridine

Abstract

The 2-Pyrrolidin-3-ylpyridine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system, most notably as a key pharmacophore in selective nicotinic acetylcholine receptor (nAChR) modulators. Its unique three-dimensional structure, conferred by the chiral center at the 3-position of the pyrrolidine ring, is critical for potent and selective receptor binding. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic strategies for accessing this privileged scaffold, with a strong emphasis on asymmetric methodologies crucial for modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of neurologically active compounds. We will delve into the rationale behind various synthetic approaches, provide detailed experimental protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions.

Introduction: The Significance of the this compound Moiety

The this compound framework is a bioisostere of nicotine and a critical component of numerous investigational drugs, including the notable nAChR partial agonist, ABT-089.[1][2] The precise spatial arrangement of the pyridine and pyrrolidine rings, along with the stereochemistry of the pyrrolidine C3 position, dictates the ligand's affinity and functional activity at various nAChR subtypes.[3] Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure this compound is of paramount importance in the quest for novel therapeutics for cognitive disorders, Alzheimer's disease, and other neurological conditions.[4][5] This guide will explore several cutting-edge synthetic strategies that have emerged to meet this challenge.

Strategic Approaches to the this compound Scaffold

The synthesis of this compound can be broadly categorized into two main strategies:

-

Convergent Synthesis: This approach involves the separate synthesis of a functionalized pyridine and a functionalized pyrrolidine precursor, followed by a coupling reaction to form the final C-C bond.

-

Linear Synthesis with Late-Stage Pyrrolidine Ring Formation: In this strategy, a pyridine-containing substrate is elaborated, and the pyrrolidine ring is constructed in the later stages of the synthesis.

A key consideration in all approaches is the introduction and maintenance of the desired stereochemistry at the C3 position of the pyrrolidine ring. The following sections will detail novel methods within these strategic frameworks.

Asymmetric Synthesis of the Chiral Pyrrolidine Ring

The enantioselective construction of the 3-substituted pyrrolidine is the lynchpin of any synthesis of optically active this compound. Several powerful asymmetric methodologies have been successfully applied to this challenge.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective formation of C-C and C-N bonds. The asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors is a particularly effective strategy for establishing the stereocenter at the C3 position of the pyrrolidine ring.[6][7]

Causality Behind Experimental Choices: The use of a bifunctional organocatalyst, such as a squaramide or a thiourea derivative, is key to this approach.[8][9] These catalysts possess both a Brønsted acid and a Lewis base moiety, allowing them to simultaneously activate the electrophile (the Michael acceptor) and the nucleophile, thereby controlling the facial selectivity of the addition. The choice of solvent and temperature is critical for optimizing both the yield and the enantioselectivity of the reaction.

Diagram 1: General Workflow for Asymmetric Michael Addition

Caption: Workflow for the synthesis of chiral 3-substituted pyrrolidines via organocatalytic asymmetric Michael addition.

Transition Metal-Catalyzed [3+2] Cycloadditions

Transition metal-catalyzed [3+2] cycloaddition reactions provide a highly efficient and atom-economical route to functionalized five-membered rings. In the context of pyrrolidine synthesis, the reaction of an azomethine ylide with an alkene dipolarophile is a powerful strategy.[10]

Expertise & Experience: The choice of the metal catalyst and the chiral ligand is paramount for achieving high levels of enantioselectivity. Palladium and silver catalysts have been shown to be particularly effective. The nature of the substituents on both the azomethine ylide precursor and the alkene can significantly influence the diastereoselectivity of the cycloaddition. Microwave-assisted conditions have been shown to accelerate these reactions.[11]

Diagram 2: [3+2] Cycloaddition for Pyrrolidine Synthesis

Caption: General scheme for the synthesis of substituted pyrrolidines via a metal-catalyzed [3+2] cycloaddition of an azomethine ylide.

Coupling Strategies and Late-Stage Cyclizations

Once a suitable chiral pyrrolidine precursor is in hand, or as an alternative strategy, coupling reactions and late-stage cyclizations can be employed to construct the final this compound molecule.

Palladium-Catalyzed Hydroarylation of Pyrrolines

A novel and direct approach to 3-arylpyrrolidines involves the palladium-catalyzed hydroarylation of N-protected pyrrolines.[12][13] This method allows for the direct coupling of a pyridine-derived aryl halide with the pyrroline, forming the desired C-C bond.

Trustworthiness: The success of this reaction relies on the careful selection of the palladium catalyst, ligand, and hydride source. The reaction conditions must be finely tuned to favor the desired hydroarylation pathway over competing side reactions such as Heck-type olefination.

Table 1: Comparison of Key Asymmetric Synthetic Routes to 3-Substituted Pyrrolidines

| Synthetic Method | Key Features | Typical Catalyst/Reagent | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Asymmetric Michael Addition | Forms C-C bond at C3. | Chiral Squaramide or Thiourea | >90% | >90:10 |

| [3+2] Cycloaddition | Forms two C-C bonds and C-N bond. | Ag₂CO₃ or Pd(OAc)₂ with chiral ligand | >95% | >20:1 |

| Pd-Catalyzed Hydroarylation | Direct C-H functionalization. | Pd(OAc)₂ with phosphine ligand | N/A (racemic or from chiral starting material) | N/A |

| Asymmetric Hydrogenation | Reduction of a pyrrole precursor. | Rh or Ir with chiral phosphine ligand | >95% | N/A |

Asymmetric Hydrogenation of a 3-(Pyridin-2-yl)-1H-pyrrole Precursor

An elegant and highly efficient route to enantiomerically enriched this compound involves the asymmetric hydrogenation of a 3-(pyridin-2-yl)-1H-pyrrole precursor.[14][15][16] This strategy constructs the chiral pyrrolidine ring from a flat, achiral precursor in a single, highly stereocontrolled step.

Authoritative Grounding: Rhodium and Iridium catalysts bearing chiral phosphine ligands are the catalysts of choice for this transformation. The selection of the appropriate ligand is crucial for achieving high enantioselectivity. The reaction is typically carried out under a high pressure of hydrogen gas.

Detailed Experimental Protocols

The following protocols are illustrative examples of the synthetic strategies discussed.

Protocol: Racemic Synthesis of 2-(3-Pyrrolidinyl)pyridine

This protocol describes a debenzylation of a readily available precursor to yield racemic 2-(3-Pyrrolidinyl)pyridine.[17]

Step-by-Step Methodology:

-

To a suspension of 2-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (7.15 g, 30.0 mmol) and 10% palladium on charcoal catalyst (1.90 g) in methanol (120 mL) was added dropwise a solution of ammonium formate (7.57 g, 120 mmol) in water (30 mL).

-

The mixture was heated at reflux for 30 minutes, then allowed to cool to room temperature.

-

The reaction mixture was filtered to remove the catalyst.

-

The filtrate was concentrated under reduced pressure.

-

The residue was taken up in water (10 mL), and the solution was made basic with concentrated ammonia.

-

The aqueous solution was extracted with dichloromethane (4 x 15 mL).

-

The combined organic extracts were dried over anhydrous potassium carbonate and concentrated to a yellow oil.

-

The crude product was purified by column chromatography (silica gel, chloroform-methanol-ammonia 75:25:5) to give the title compound (3.33 g, 75%) as a faint yellow liquid.

Protocol: Enantioselective Synthesis of a 3-Arylpyrrolidine via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a general method for the synthesis of 3-substituted piperidines and can be applied to the synthesis of 3-arylpyrrolidines.[18][19]

Step-by-Step Methodology:

-

Preparation of the N-protected Dihydropyrrole: To a solution of the corresponding pyridine in methanol at -78 °C, add NaBH₄, followed by the dropwise addition of phenyl chloroformate. After stirring, the reaction is quenched, and the product is extracted and purified.

-

Rhodium-Catalyzed Cross-Coupling: To a vial containing [Rh(cod)OH]₂ and a chiral ligand (e.g., (S)-Segphos), add toluene, THP, H₂O, and aqueous CsOH. The mixture is stirred at 70 °C.

-

To the catalyst solution, add the arylboronic acid and the N-protected dihydropyrrole. The resulting mixture is stirred at 70 °C for 20 hours.

-

After cooling, the reaction mixture is diluted with Et₂O and passed through a plug of SiO₂. The product is then isolated after removal of the solvent.

-

Reduction and Deprotection: The resulting tetrahydropyridine can be reduced (e.g., by hydrogenation) and deprotected to yield the final 3-arylpyrrolidine.

Conclusion and Future Outlook

The synthesis of this compound remains an active and important area of research in medicinal chemistry. The novel synthetic routes outlined in this guide, particularly those employing asymmetric catalysis, have significantly advanced our ability to access this key scaffold with high efficiency and stereocontrol. Future efforts will likely focus on the development of even more atom-economical and environmentally benign methodologies, such as C-H activation and multi-component reactions, to further streamline the synthesis of this important class of neuromodulators. The continued innovation in synthetic chemistry will undoubtedly accelerate the discovery of new and improved therapeutics for a range of debilitating neurological disorders.

References

- Song, J., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(4), 1135-1138. [Link]

- Zhao, B. L., et al. (2015). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 13(46), 11351-11361. [Link]

- Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(21), 15216-15228. [Link]

- Zhao, B. L., et al. (2015). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Beijing Institute of Technology. [Link]

- Iaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

- Bagdas, D., et al. (2015). Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats. Neuropharmacology, 97, 156-164. [Link]

- Itoh, T., et al. (2012). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules, 17(5), 5443-5465. [Link]

- PrepChem. (2023). Synthesis of 2-(3-Pyrrolidinyl)pyridine. [Link]

- Du, D. M., et al. (2015). Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition Reaction for Synthesis of Chiral Trisubstituted Pyrrolidine. The Royal Society of Chemistry. [Link]

- D'Erasmo, M. P., et al. (2023).

- Smith, M. W., et al. (2018).

- Zhou, Y. G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9452-9455. [Link]

- Sullivan, J. P., et al. (1997). ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders. The Journal of pharmacology and experimental therapeutics, 283(1), 235-246. [Link]

- Itami, K., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines.

- MacMillan, D. W. C., et al. (2018).

- Iaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

- Carreño, M. C., et al. (2021). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives.

- Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 111, 132717. [Link]

- ChemSynthesis. (2023). 3-pyrrolidin-2-yl-pyridine. [Link]

- Ramapanicker, R., et al. (2014). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 79(19), 9229-9236. [Link]

- Alchemist-chem. (2023). 3-(Pyrrolidin-2-yl)pyridine. [Link]

- Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

- Marks, M. J., et al. (2008). Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain. The Journal of pharmacology and experimental therapeutics, 326(2), 492-501. [Link]

- Sullivan, J. P., et al. (1997). ABT-089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders.

- Enders, D., et al. (2013). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael-Aldol Reactions. Chemistry-A European Journal, 19(39), 13044-13049. [Link]

- Vidal, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 768-791. [Link]

- Sukhorukov, A. Y., et al. (2019). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Tetrahedron: Asymmetry, 30(15), 1745-1751. [Link]

- Brandi, A., et al. (1993). Enantiospecific Synthesis of 3-Pyrrolines: A Route to Novel Polyhydroxylated Pyrrolidines.

- Krische, M. J., et al. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 134(41), 17292-17295. [Link]

- Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4486-4489. [Link]

- Sukhorukov, A. Y., & Iaroshenko, V. O. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones.

- Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Figshare. [Link]

- Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5022-5025. [Link]

- Zhou, Y. G., et al. (2015). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 6(11), 6434-6438. [Link]

- Cao, H., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450-11459. [Link]

Sources

- 1. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 10. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

The Ascendant Therapeutic Potential of 2-Pyrrolidin-3-ylpyridine Derivatives: A Technical Guide to Their Biological Activity

Introduction: A Scaffold of Neurological Significance

The confluence of a pyridine ring and a pyrrolidine moiety within the 2-Pyrrolidin-3-ylpyridine scaffold has positioned this chemical class as a cornerstone in the exploration of novel therapeutics for central nervous system (CNS) disorders.[1] This guide provides an in-depth technical exploration of the synthesis, biological activity, and therapeutic promise of this compound derivatives, with a particular focus on their modulation of nicotinic acetylcholine receptors (nAChRs). For researchers and drug development professionals, understanding the nuances of this scaffold's structure-activity relationship (SAR) is paramount to unlocking its full therapeutic potential in conditions ranging from Alzheimer's disease to neuropathic pain and depression.[2][3]

Strategic Synthesis of this compound Derivatives: Building the Core and Its Analogs

The synthetic accessibility of the this compound core is a critical enabler of extensive medicinal chemistry efforts. A robust and adaptable synthetic strategy allows for the systematic modification of both the pyridine and pyrrolidine rings, facilitating comprehensive SAR studies.

Core Synthesis: A Foundational Protocol

A widely adopted method for the synthesis of the parent 2-(3-Pyrrolidinyl)pyridine involves the deprotection of a protected precursor. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of 2-(3-Pyrrolidinyl)pyridine

-

Reaction Setup: To a suspension of 2-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1.0 eq) and 10% palladium on charcoal catalyst in methanol, add a solution of ammonium formate (4.0 eq) in water dropwise.

-

Reflux: Heat the mixture at reflux for 30 minutes.

-

Work-up: Allow the reaction to cool to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Take up the residue in water, basify with concentrated ammonia, and extract with dichloromethane (4x).

-

Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate to yield the crude product. Purify the crude oil via silica gel chromatography (e.g., chloroform-methanol-ammonia, 75:25:5) to afford the title compound.

Analog Generation: Exploring Chemical Space

The versatility of the core synthesis allows for the introduction of a wide array of substituents on both the pyridine and pyrrolidine rings. Functionalization of the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution on pre-functionalized pyridines.[4] Modifications to the pyrrolidine ring often start from commercially available substituted pyrrolidines or involve multi-step sequences to introduce desired functional groups. These synthetic strategies are crucial for probing the SAR and optimizing the pharmacological profile of the derivatives.[5]

Biological Target and Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors

The primary biological targets of this compound derivatives are neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels pivotal in various physiological processes within the CNS.[6]

Nicotinic Acetylcholine Receptors: Key Players in Neuromodulation

Neuronal nAChRs are pentameric structures composed of various combinations of α and β subunits. The most abundant subtypes in the brain are the α4β2 and α7 receptors.[7] These receptors are implicated in cognitive functions, reward pathways, and mood regulation. Their dysfunction is linked to several neurological and psychiatric disorders, making them attractive therapeutic targets.[1]

Mechanism of Action: Allosteric Modulation and Subtype Selectivity

This compound derivatives primarily act as modulators of nAChRs, with many exhibiting partial agonism or antagonism. A key aspect of their therapeutic potential lies in their ability to selectively target different nAChR subtypes.

The α4β2 subtype is a major focus for conditions like nicotine addiction and depression, while the α3β4 subtype, predominantly found in the ganglia, is often associated with undesirable side effects. Therefore, achieving high selectivity for α4β2 over α3β4 is a critical objective in drug design.[8][9]

Sustained stimulation of nAChRs can trigger intracellular signaling cascades, notably the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotective effects.[7] This pathway is crucial for neuronal survival and plasticity, suggesting that nAChR modulators could have disease-modifying potential in neurodegenerative disorders.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Systematic structural modifications of the this compound scaffold have provided critical insights into the molecular features governing potency and selectivity at nAChRs.

| Compound/Modification | Target nAChR Subtype | Binding Affinity (Kᵢ/IC₅₀) | Key Structural Features | Reference |

| A-84543 (3-pyridyl ether analog) | α4β2 | ~84-fold selectivity over ganglionic nAChRs | 3-pyridyl ether linkage | [6] |

| (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 | IC₅₀ = 22 nM | Chloro and cyanophenyl substitutions on the pyridine ring | [10] |

| Bicyclic Core Analogs | α3β4 | Measurable affinity | Bicyclic core containing the protonatable nitrogen | [9] |

| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane series | α4β2 | Kᵢ ≤ 0.5-15 nM | Constrained bicyclic structure | [11] |

Key SAR Insights:

-

Pyridine Ring Substitution: Modifications to the pyridine ring significantly impact binding affinity and selectivity. Halogenation and the introduction of aryl groups can enhance potency.[10]

-

Pyrrolidine Ring and Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for activity. The (S)-configuration at the point of attachment to the pyridine is generally preferred for high affinity at α4β2 nAChRs.

-

Nature of the Linker: For derivatives with a linker between the two rings, such as pyridyl ethers, the nature and length of the linker are critical determinants of the pharmacological profile.[6]

-

Conformational Constraint: Introducing conformational rigidity, for instance through bicyclic structures, can lead to highly potent and selective ligands.[11]

Therapeutic Applications and In Vivo Efficacy

The favorable pharmacological profile of this compound derivatives has led to their investigation in various animal models of CNS disorders.

Alzheimer's Disease

Given the role of cholinergic deficits in Alzheimer's disease, nAChR modulators are a promising therapeutic strategy. Substituted (pyrroloamino)pyridines have been shown to reverse scopolamine-induced dementia in animal models, demonstrating their potential to improve cognitive function.[3] Furthermore, some pyridine derivatives have been investigated for their ability to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[12]

Neuropathic Pain

The modulation of nAChRs has also been implicated in pain pathways. Certain pyrrolidine-2,5-dione derivatives, which share structural similarities with the pyrrolidine core, have demonstrated significant antinociceptive effects in animal models of neuropathic pain.[13]

Depression and Nicotine Addiction

The involvement of α4β2 nAChRs in reward and mood regulation makes them a target for treating depression and facilitating smoking cessation. Partial agonists of this receptor subtype can provide a level of receptor stimulation that alleviates withdrawal symptoms and depressive states without the full addictive potential of nicotine.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and pharmacologically privileged platform for the development of novel CNS therapeutics. The deep understanding of its SAR, particularly concerning nAChR subtype selectivity, has paved the way for the design of potent and specific modulators with significant potential in treating a range of neurological and psychiatric disorders. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their brain penetration and oral bioavailability. Moreover, exploring their potential as allosteric modulators could offer a more nuanced approach to receptor modulation, potentially leading to therapies with improved efficacy and fewer side effects. The continued exploration of this remarkable chemical class holds immense promise for addressing the unmet medical needs of patients with debilitating CNS conditions.

References